N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-18-11-13-20(14-12-18)31(28,29)16-15-23(27)26(17-19-7-3-2-4-8-19)24-25-21-9-5-6-10-22(21)30-24/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEDCKFTKZKLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
N-Benzylation: The benzothiazole derivative is then subjected to N-benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Tosylation: The final step involves the tosylation of the propanamide moiety using tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tosyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and anticancer agent.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Key Differences :
- Heterocyclic Core : The benzothiazole in the target compound contains sulfur, unlike the benzoimidazole (N,N) in Compound 8 or the simple benzamide in . Sulfur’s larger atomic radius and lower electronegativity may enhance π-acidity, favoring metal coordination or electrophilic substitution.
- Functional Groups : The tosyl group in the target compound is a strong electron-withdrawing substituent, contrasting with the N,O-bidentate group in , which facilitates metal-catalyzed C–H activation.
Spectral Characterization
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety, a benzyl group, and a tosyl group attached to a propanamide backbone. The structural features contribute to its unique biological properties and potential therapeutic applications.
Target Enzymes
The primary target of this compound is the cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway responsible for inflammation and pain signaling.
Mode of Action
The compound inhibits COX enzyme activity, leading to a reduction in the synthesis of pro-inflammatory mediators such as prostaglandins (PGE2), thromboxane, and prostacyclin. This inhibition results in anti-inflammatory effects that are significant for therapeutic applications in pain management and inflammation-related conditions.
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress inflammation markers in various cell lines, suggesting its potential as an anti-inflammatory agent.
Anticancer Potential
The compound has been explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. Preliminary studies indicate that it may affect cellular pathways involved in tumor growth and progression, although further investigation is required to elucidate its full potential in cancer therapy .
In Vitro Studies
In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies involving prostate cancer cells (LNCaP) demonstrated significant reductions in cell viability upon treatment with the compound at micromolar concentrations .
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific biological contexts:
- Prostate Cancer : A study reported that this compound significantly inhibited the growth of LNCaP cells with an IC50 value indicative of its potency as an anticancer agent .
- Inflammatory Models : In models of acute inflammation, this compound reduced edema formation and inflammatory cytokine production, supporting its role as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Target Enzymes | IC50 (µM) |
|---|---|---|---|
| This compound | Anti-inflammatory, anticancer | COX enzymes | Varies (reported around 1.88 - 2.53 for related compounds) |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Anticancer | Not specified | 1.88 |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides | Anticancer | Not specified | 2.53 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
